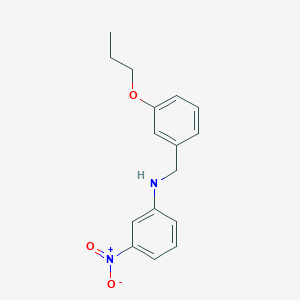
(3-nitrophenyl)(3-propoxybenzyl)amine
描述
(3-nitrophenyl)(3-propoxybenzyl)amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as N-(3-nitrophenyl)-N-(3-propoxybenzyl)amine and has a molecular formula of C18H20N2O3. In
作用机制
The mechanism of action of (3-nitrophenyl)(3-propoxybenzyl)amine is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific targets in the body such as enzymes or receptors. This interaction can lead to changes in biochemical and physiological processes, resulting in therapeutic or other effects.
Biochemical and Physiological Effects:
Studies have shown that (3-nitrophenyl)(3-propoxybenzyl)amine exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, (3-nitrophenyl)(3-propoxybenzyl)amine has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using (3-nitrophenyl)(3-propoxybenzyl)amine in lab experiments is its versatility. This compound can be used in a variety of experiments due to its potential applications in various fields. Additionally, the synthesis of (3-nitrophenyl)(3-propoxybenzyl)amine is relatively straightforward and can be carried out using readily available reagents. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that (3-nitrophenyl)(3-propoxybenzyl)amine can be toxic to certain cell types at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
未来方向
There are many potential future directions for research on (3-nitrophenyl)(3-propoxybenzyl)amine. One area of research could be the development of new drugs based on this compound for the treatment of various diseases. Another area of research could be the synthesis of novel materials using (3-nitrophenyl)(3-propoxybenzyl)amine as a building block. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its specific targets in the body.
科学研究应用
(3-nitrophenyl)(3-propoxybenzyl)amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate in the treatment of cancer, inflammation, and neurological disorders. In materials science, (3-nitrophenyl)(3-propoxybenzyl)amine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a reagent for the preparation of various organic compounds.
属性
IUPAC Name |
3-nitro-N-[(3-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-9-21-16-8-3-5-13(10-16)12-17-14-6-4-7-15(11-14)18(19)20/h3-8,10-11,17H,2,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLMQUVZMQUIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dichloro-6-{[3-(trifluoromethyl)-1-piperidinyl]sulfonyl}phenol](/img/structure/B4391258.png)






![3-[5-(2-chlorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4391305.png)
![{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4391313.png)
![(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4391317.png)
![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4391329.png)
![4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-adamantanol](/img/structure/B4391337.png)
![[(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4391341.png)